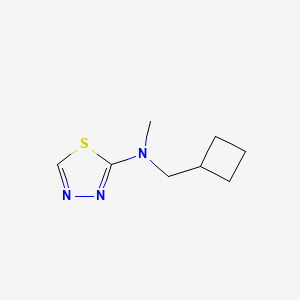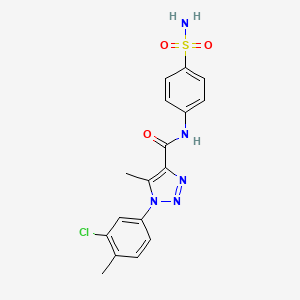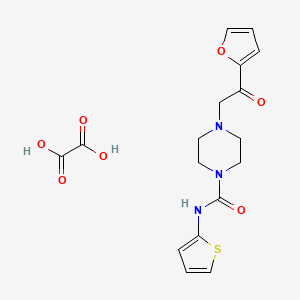
4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene derivatives, followed by their coupling with piperazine. The final step involves the formation of the oxalate salt. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF. Reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would ensure consistency and yield. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving piperazine derivatives.
Medicine: Potential use as a pharmacophore in drug design for targeting specific receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate exerts its effects would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding through π-π interactions, while the piperazine moiety could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide
- N-(thiophen-2-yl)piperazine-1-carboxamide
- 4-(2-(thiophen-2-yl)-2-oxoethyl)piperazine-1-carboxamide
Uniqueness
4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This dual functionality can enhance its versatility in various applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-2-oxoethyl]-N-thiophen-2-ylpiperazine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S.C2H2O4/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2,(H,16,20);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZSZWDKBBJLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NC3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
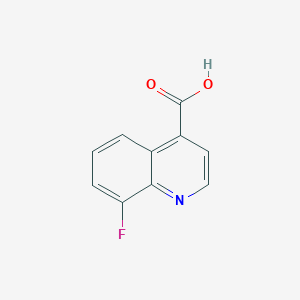
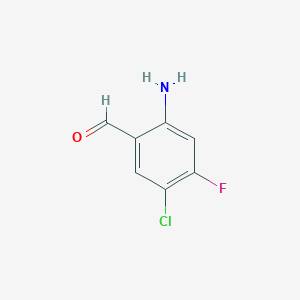
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)

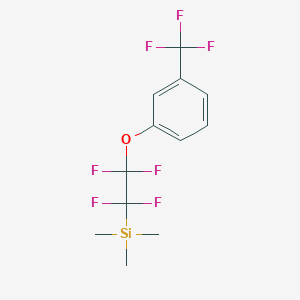
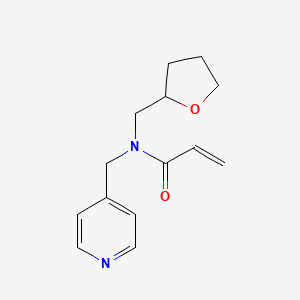
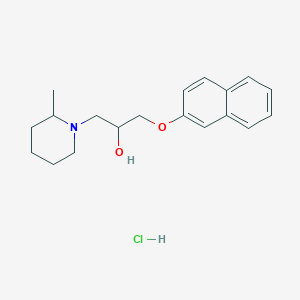

![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)
